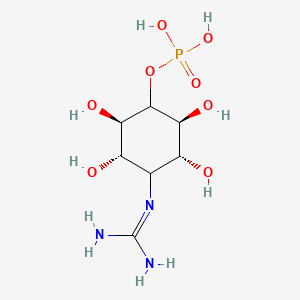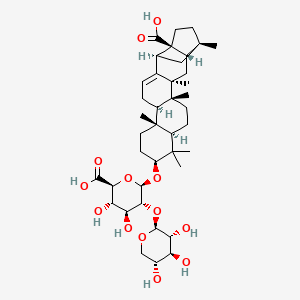
4,6-ジヒドロキシキノリン
説明
Synthesis Analysis
The synthesis of 4,6-Dihydroxyquinoline and related compounds typically involves complex organic reactions. For example, the synthesis of 2,4-Dihydroxyquinoline, a compound closely related to 4,6-Dihydroxyquinoline, is catalyzed by the enzyme PqsD in Pseudomonas aeruginosa, demonstrating the intricate biological pathways that can lead to hydroxylated quinolines (Zhang et al., 2008).
Molecular Structure Analysis
The molecular structure of 4,6-Dihydroxyquinoline is characterized by its aromatic quinoline ring and the presence of two hydroxyl groups. These functional groups significantly influence the compound's chemical behavior, reactivity, and interactions with biological systems.
Chemical Reactions and Properties
Quinoline derivatives, including 4,6-Dihydroxyquinoline, participate in various chemical reactions, such as electrophilic and nucleophilic substitutions, due to their aromatic nature and the reactivity of the hydroxyl groups. For instance, the synthesis of dihydroquinoline derivatives through domino reactions highlights the versatility of quinoline compounds in chemical transformations (Zhang & Li, 2002).
Physical Properties Analysis
The physical properties of 4,6-Dihydroxyquinoline, such as melting point, solubility, and crystalline structure, are influenced by its molecular structure. The hydroxyl groups can form hydrogen bonds, affecting the compound's solubility in various solvents and its interaction with other molecules.
Chemical Properties Analysis
4,6-Dihydroxyquinoline's chemical properties are shaped by the electron-rich quinoline ring and the electron-donating hydroxyl groups. These characteristics make it a potential candidate for various chemical reactions and applications, including catalysis and organic synthesis. The study of its analogs, such as 6,7-Dihydroxytetrahydroisoquinoline, provides insights into the compound's potential for interaction with biological systems and its pharmacological activities (Cohen et al., 1972).
科学的研究の応用
殺虫効果
キノリン誘導体、特に4,6-ジヒドロキシキノリンは、マラリアやデング熱の幼虫媒介者に有意な殺虫効果を示すことが研究で明らかになっています {svg_1}. 合成されたキノリン誘導体は、マラリアとデング熱の媒介者に対して有意な幼虫殺傷と蛹殺傷特性を示しました {svg_2}.
抗マラリア剤
同じ研究では、4,6-ジヒドロキシキノリンは有意な抗マラリア特性を持つことも明らかになりました {svg_3}. キノリン誘導体のインビトロ抗マラリア効力は、マラリア原虫(Plasmodium falciparum)の感受性株に対して有意な増殖抑制を示しました {svg_4}.
抗ウイルス剤
キノリン化合物は、インビトロ条件下でウイルス病原体血清型2(DENV-2)に対して有意な活性を示しました {svg_5}. これは、4,6-ジヒドロキシキノリンが潜在的な抗ウイルス剤となり得ることを示唆しています {svg_6}.
微生物代謝における役割
研究では、4,6-ジヒドロキシキノリンと密接に関連する化合物である2,4-ジヒドロキシキノリン(DHQ)が、緑膿菌(Pseudomonas aeruginosa)によって産生される細胞外代謝産物であることが示されています {svg_7}. これは、微生物プロセスにおける役割と潜在的な治療応用を示唆しています.
生物活性
2,4-ジヒドロキシキノリンから誘導された化合物は、抗菌活性、抗がん活性、DNA保護を示し、潜在的な医薬品応用を示唆しています.
化学反応と性質
キノリン誘導体、特に4,6-ジヒドロキシキノリンは、芳香族性とヒドロキシル基の反応性のために、求電子置換反応や求核置換反応など、さまざまな化学反応に関与しています.
Safety and Hazards
特性
IUPAC Name |
6-hydroxy-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-6-1-2-8-7(5-6)9(12)3-4-10-8/h1-5,11H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFALURCRIGINGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20331520 | |
| Record name | 4,6-Dihydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20331520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4,6-Dihydroxyquinoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004077 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
3517-61-1 | |
| Record name | 4,6-Quinolinediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3517-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dihydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20331520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Dihydroxyquinoline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZF8DP2DQZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4,6-Dihydroxyquinoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004077 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4,6-dihydroxyquinoline in biological systems?
A1: 4,6-dihydroxyquinoline, also known as 6-hydroxykynurenic acid (6-HKA), is a metabolite found in both plants and animals. In mammals, it's part of the tryptophan-kynurenine metabolic pathway, primarily known for its role in serotonin regulation. [] Research has shown its presence in various tissues, including the small intestine of rabbits where it plays a role in regulating serotonin levels. [] Interestingly, higher plasma concentrations of 4,6-dihydroxyquinoline were observed in beef steers with higher average daily gain, suggesting a potential link to metabolic efficiency and growth. []
Q2: How is 4,6-dihydroxyquinoline formed in living organisms?
A2: 4,6-dihydroxyquinoline is generated from the metabolism of tryptophan. Specifically, it is formed from 5-hydroxytryptophan through a pathway involving the enzyme indoleamine 2,3-dioxygenase. This enzyme cleaves the indole ring of 5-hydroxytryptophan, leading to the formation of 5-hydroxykynurenine, which is further converted to 4,6-dihydroxyquinoline. This pathway operates alongside the more commonly known route of 5-hydroxytryptophan metabolism involving aromatic L-amino acid decarboxylase and monoamine oxidase. []
Q3: Are there any known therapeutic applications of 4,6-dihydroxyquinoline?
A4: While 4,6-dihydroxyquinoline itself might not be directly used in therapy, its presence and altered levels offer insights into various metabolic processes. For instance, it's being investigated as a potential biomarker for conditions like insulin resistance and type 2 diabetes. [] Understanding its role in these conditions could pave the way for developing targeted therapies and personalized interventions based on an individual's metabolic profile.
Q4: What is the distribution of 4,6-dihydroxyquinoline in plants?
A5: 4,6-dihydroxyquinoline is found in various plant species, particularly in the tobacco plant (Nicotiana tabacum). Interestingly, its concentration varies across different parts of the plant. While it's present in the flowers, stem, and roots, the highest concentration is found in the leaves, increasing throughout the leaf's development and senescence. [] The presence of 4,6-dihydroxyquinoline in plants suggests its potential involvement in plant-specific metabolic pathways, though further research is needed to elucidate these roles.
Q5: How is 4,6-dihydroxyquinoline analyzed in biological samples?
A5: Several analytical methods have been employed for the detection and quantification of 4,6-dihydroxyquinoline in various matrices. These include:
- Chromatographic techniques: Paper chromatography coupled with fluorimetry has been traditionally used. []
- Mass spectrometry: Advanced techniques like high-performance chemical isotope labeling liquid chromatography-mass spectrometry (CIL LC-MS) are increasingly used for sensitive and accurate measurement of 4,6-dihydroxyquinoline in complex biological samples like serum. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



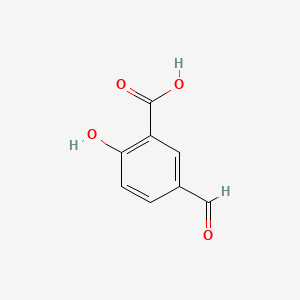

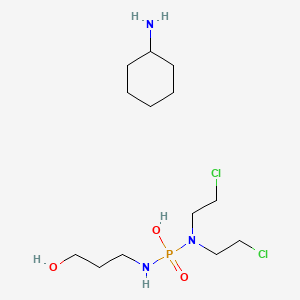
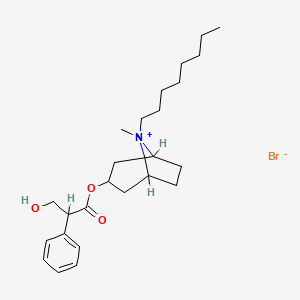

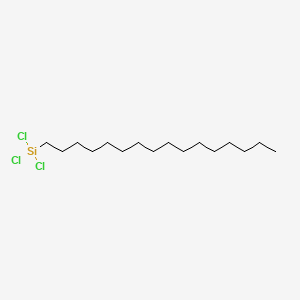
![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1198230.png)
![2-[(4-Methyl-2-pyrimidinyl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B1198231.png)
